2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide
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Description
2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H21F2N5O3 and its molecular weight is 453.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
- Anticancer Properties: Various studies have synthesized and evaluated derivatives of pyrazolo[4,3-d]pyrimidine for their anticancer activity. These compounds show potential against different cancer cell lines, including lung, breast, and CNS cancers, due to their ability to inhibit cell growth at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). Additional studies report the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, indicating their efficacy in inhibiting cancer cell growth across a spectrum of cancer cell lines (Al-Sanea et al., 2020).
Antipsychotic Potential
- Antipsychotic-like Profile: Certain derivatives have been found to exhibit an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, offering a potential new avenue for antipsychotic drug development (Wise et al., 1987).
Neuroinflammatory and PET Imaging
- Neuroinflammation PET Imaging: Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These compounds displayed subnanomolar affinity for TSPO and showed potential as in vivo PET-radiotracers for neuroinflammation imaging (Damont et al., 2015).
Antioxidant Activity
- Antioxidant Properties: Coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated significant antioxidant activity, assessed through various in vitro methods. This suggests their utility in addressing oxidative stress-related conditions (Chkirate et al., 2019).
Anti-inflammatory and Analgesic Activities
- Anti-inflammatory and Analgesic Properties: Newer thiazolo [3,2-a] pyrimidines have been designed, synthesized, and evaluated for their anti-inflammatory and antinociceptive activities. Certain derivatives demonstrated significant activity, highlighting their potential as therapeutic agents for inflammation and pain management (Alam et al., 2010).
properties
IUPAC Name |
2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2N5O3/c1-3-30-21-20(14(2)27-30)28(13-19(31)26-18-10-8-17(25)9-11-18)23(33)29(22(21)32)12-15-4-6-16(24)7-5-15/h4-11H,3,12-13H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSWRJONUADMFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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